molecular formula C3H10NO3P B3065578 Dimethyl methylphosphoramidate CAS No. 52420-88-9

Dimethyl methylphosphoramidate

Cat. No.: B3065578
CAS No.: 52420-88-9
M. Wt: 139.09 g/mol
InChI Key: DWCRHUWVDSHYPO-UHFFFAOYSA-N
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Description

Dimethyl methylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Chemical Reactions Analysis

Dimethyl methylphosphoramidate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl methylphosphoramidate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl methylphosphoramidate exerts its effects involves the interaction of its phosphorus-nitrogen bond with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites, thereby blocking their activity. The specific pathways involved depend on the enzyme or target molecule being studied .

Comparison with Similar Compounds

Dimethyl methylphosphoramidate is unique among phosphoramidates due to its specific structure and reactivity. Similar compounds include:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Biological Activity

Dimethyl methylphosphoramidate (DMMP) is a chemical compound that has garnered attention due to its biological activity, particularly in the context of its use as a pesticide and its potential toxicological effects. This article provides a comprehensive overview of the biological activity of DMMP, including its metabolism, toxicological studies, and implications for human health and the environment.

Chemical Structure and Properties

This compound is an organophosphorus compound characterized by the following chemical structure:

  • Chemical Formula : C3_3H9_9N1_1O2_2P
  • Molecular Weight : 153.08 g/mol

The compound is typically used as an intermediate in the synthesis of other organophosphate compounds, including pesticides like methamidophos.

Metabolism and Biotransformation

The metabolism of DMMP involves hydrolysis and other enzymatic reactions that lead to various metabolites. Key findings from studies on the metabolism of DMMP include:

  • Hydrolytic Degradation : DMMP undergoes hydrolysis, resulting in the formation of dimethyl phosphoric acid derivatives. The primary metabolic pathway involves cleavage of the P–N bond, leading to the production of phosphoric acid and other metabolites such as O,S-dimethyl thiophosphoric acid .
  • Pharmacokinetics : In rats, DMMP has been shown to have a relatively short elimination half-life of approximately 1.5 hours. The compound is distributed widely in tissues but is not strongly bound, indicating potential for systemic exposure upon absorption .

Toxicological Studies

Numerous studies have investigated the toxicological effects of DMMP, particularly in animal models. Here are some significant findings:

  • Neurotoxicity : DMMP has been associated with inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition levels were observed at doses as low as 1 ppm in rat studies, affecting plasma, red blood cells (RBC), and brain AChE activity .
  • Reproductive Effects : Research indicates that exposure to DMMP can adversely affect reproductive health. For instance, studies on male mice revealed reductions in sperm motility and counts following exposure to concentrations above 2 mg/L .
  • Developmental Toxicity : Pregnant rats exposed to DMMP exhibited significant metabolic changes and potential developmental risks to fetuses, with evidence suggesting transplacental transfer of the compound .

Case Studies

Several case studies highlight the biological effects of DMMP:

  • Study on Male Mice : A study conducted by Maia et al. (2011) demonstrated that male mice exposed to 0.002 mg/kg for 15 days showed reduced testosterone levels and diminished weights of seminal vesicles .
  • Chronic Exposure in Rats : Araoud et al. (2016) reported that rats subjected to chronic exposure (0.6–3 mg/L for four weeks) exhibited significantly elevated urea and uric acid levels, indicating renal impairment .
  • Acute Exposure Effects : In experiments where rats were administered DMMP at varying doses, significant inhibition of AChE was noted at doses starting from 1 ppm, leading to observable clinical signs such as reduced activity and weakness at higher concentrations .

Implications for Human Health

The biological activity of DMMP raises concerns regarding its safety profile for human health:

  • Occupational Exposure Risks : Workers handling pesticides containing DMMP may be at risk for neurotoxic effects due to AChE inhibition.
  • Environmental Persistence : Given its potential for bioaccumulation and toxicity to non-target species, careful management practices are essential to mitigate environmental impacts.

Properties

IUPAC Name

N-dimethoxyphosphorylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO3P/c1-4-8(5,6-2)7-3/h1-3H3,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCRHUWVDSHYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200439
Record name Phosphoramidic acid, methyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52420-88-9
Record name Phosphoramidic acid, methyl-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052420889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramidic acid, methyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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